![molecular formula C19H21IN6O3 B4333074 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4333074.png)
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, morpholine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Preparation of Oxadiazole Intermediate: The oxadiazole ring is often formed by the cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents.
Coupling Reaction: The final step involves the coupling of the pyrazole and oxadiazole intermediates with the morpholine derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodo position.
Scientific Research Applications
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog with similar pyrazole structure.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a pyrazole ring but different functional groups.
Uniqueness
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, morpholine, and oxadiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN6O3/c20-16-10-22-26(12-16)13-17-23-19(29-24-17)18(27)21-9-14-1-3-15(4-2-14)11-25-5-7-28-8-6-25/h1-4,10,12H,5-9,11,13H2,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWJQOHURHPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)CN4C=C(C=N4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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